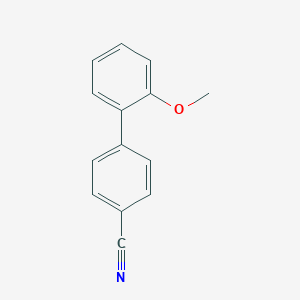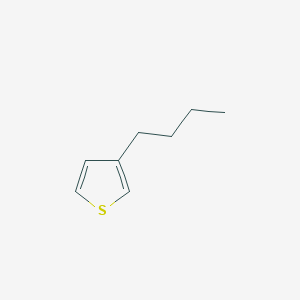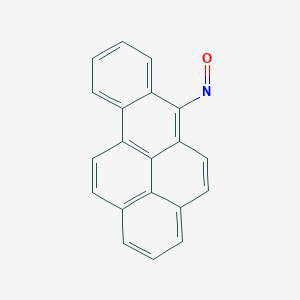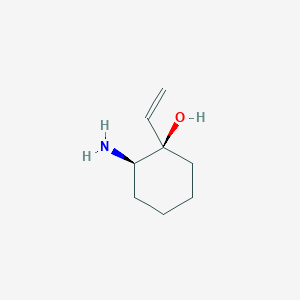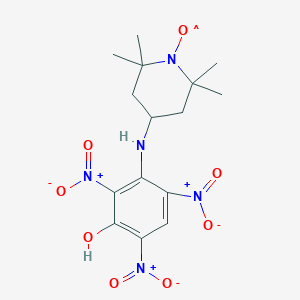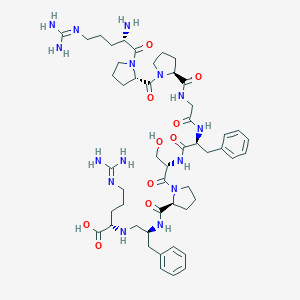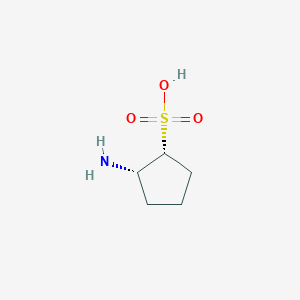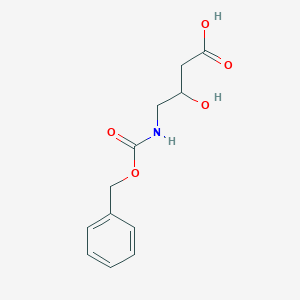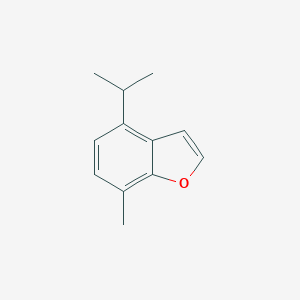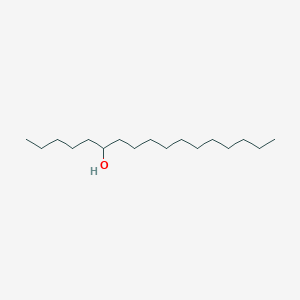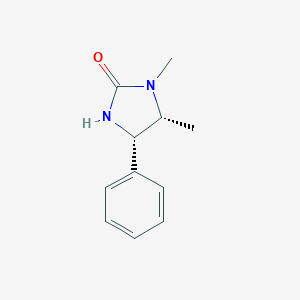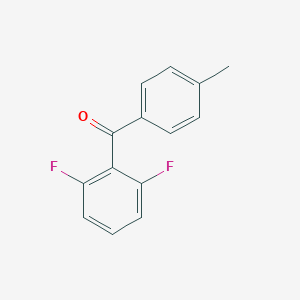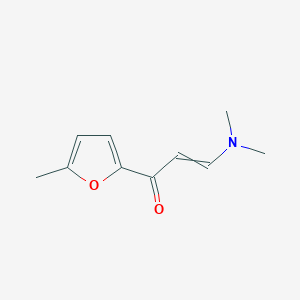
3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Overview
Description
Typically, this would include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Precursor for Synthesis : This compound serves as an efficient precursor in the synthesis of trifluoromethyl-substituted azaheterocycles, which are valuable in medicinal chemistry (Mityuk & Ryabukhin, 2020).
Hydrogen Bond Formation : It acts as a strong proton acceptor for hydrogen bonds, leading to the formation of one- and two-dimensional H-bridged polymers (Pleier, Herdtweck, Mason, & Thiel, 2003).
Intermediate in Biologically Active Compounds : This chemical is an important intermediate in the synthesis of many biologically active compounds, such as osimertinib, a drug used in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).
Antagonist in Serotonin Receptors : The O-methylated analog of a related compound acts as a neutral and potent antagonist at human serotonin receptors (Lamothe et al., 1997).
Antibacterial and Antifungal Activities : Enaminone complexes of this compound show significant antibacterial and antifungal activities against various strains (Jeragh & Elassar, 2015).
Nonlinear Optical Absorption : This compound exhibits potential as an optical limiter due to its shift from saturable to reverse saturable absorption with increased excitation intensity (Rahulan et al., 2014).
Crystal Structure Analysis : Its crystal structure reveals a three-dimensional network of C-H interactions, with varying conformations of carbonyl and propene double bonds (You, Shi, & Yu, 2012).
Synthesis of Heterocyclic Systems : It is used in the synthesis of novel heterocyclic systems, including pyridines and pyrimidines, which are of interest in pharmaceutical research (Potapov et al., 2017).
Drug Development for Sleep Disorders : Modifications in its chemical structure have been explored for the potential treatment of sleep disorders (Baraldi et al., 2007).
Photophysical Studies : Its photophysical behavior has been studied in various solvent environments, influencing the development of probes and sensors (Moreno Cerezo et al., 2001).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other safety hazards.
Future Directions
This would involve discussing potential future research directions, such as new synthesis methods or applications for the compound.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For “3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one”, it appears that more research may be needed.
properties
IUPAC Name |
3-(dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-4-5-10(13-8)9(12)6-7-11(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBWCQRTMKRLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377608 | |
| Record name | 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
CAS RN |
112677-05-1 | |
| Record name | 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
